molecular formula C6H13NO2 B14334718 1-(Hydroxyamino)cyclohexan-1-ol CAS No. 107092-93-3

1-(Hydroxyamino)cyclohexan-1-ol

Cat. No.: B14334718
CAS No.: 107092-93-3
M. Wt: 131.17 g/mol
InChI Key: ZXDPSGPNPWIZME-UHFFFAOYSA-N
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Description

1-(Hydroxyamino)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with both a hydroxyl group (-OH) and an amino group (-NH2) on the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxyamino)cyclohexan-1-ol can be synthesized through the reaction of cyclohexanone with hydroxylamine. The reaction typically involves the formation of an oxime intermediate, which is subsequently reduced to yield the desired compound . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the oxime and its subsequent reduction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction pathways as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the catalytic systems employed.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxyamino)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Cyclohexanone or cyclohexanone derivatives.

    Reduction: Cyclohexylamine or other reduced amines.

    Substitution: Various N-substituted cyclohexanols.

Scientific Research Applications

1-(Hydroxyamino)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hydroxyamino)cyclohexan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl and amino groups enable the compound to form hydrogen bonds and participate in nucleophilic reactions, influencing its reactivity and interactions with other molecules. These interactions can modulate biological pathways and contribute to its potential therapeutic effects.

Comparison with Similar Compounds

    Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.

    Cyclohexanone: A ketone derivative of cyclohexane.

    Cyclohexylamine: An amine derivative of cyclohexane.

Uniqueness: 1-(Hydroxyamino)cyclohexan-1-ol is unique due to the presence of both hydroxyl and amino groups on the same carbon atom, which imparts distinct chemical and physical properties

Properties

CAS No.

107092-93-3

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

1-(hydroxyamino)cyclohexan-1-ol

InChI

InChI=1S/C6H13NO2/c8-6(7-9)4-2-1-3-5-6/h7-9H,1-5H2

InChI Key

ZXDPSGPNPWIZME-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(NO)O

Origin of Product

United States

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